Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This tetrahydropyrimidine derivative features a 1,3-benzodioxol-5-yl substituent at position 4, a methyl group at position 6, an oxo group at position 2, and a unique 3-acetyl modification on the tetrahydropyrimidine ring. Its synthesis likely follows modified Biginelli-type multicomponent reactions, with variations in catalysts or substituents to accommodate the benzodioxole and acetyl groups .
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-4-23-16(21)14-9(2)18-17(22)19(10(3)20)15(14)11-5-6-12-13(7-11)25-8-24-12/h5-7,15H,4,8H2,1-3H3,(H,18,22) |
InChI Key |
FMAASBWPVASVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring. The benzodioxole moiety is then introduced through a Friedel-Crafts acylation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole moiety is known to interact with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
Modifications at Position 2 and 3
- Position 2 (Oxo vs. Thioxo derivatives (e.g., CAS 1026299-50-2, ) show increased metabolic stability due to sulfur’s resistance to oxidative degradation .
Position 3 (Acetyl Group):
- The 3-acetyl group in the target compound is rare among analogues. It may stabilize the boat conformation of the tetrahydropyrimidine ring via steric effects, as seen in related structures () .
- Acetyl-free analogues (e.g., ) typically adopt flatter ring conformations, affecting binding pocket compatibility .
Structural and Electronic Properties
- Ring Puckering: The target compound’s acetyl group likely induces a puckered boat conformation, similar to ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). This contrasts with planar conformations in non-acetylated derivatives .
Biological Activity
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure includes a tetrahydropyrimidine ring and a benzodioxole moiety, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Combining ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring.
- Friedel-Crafts Acylation : Introducing the benzodioxole moiety using appropriate reagents.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The observed effects include:
- Induction of apoptosis.
- Cell cycle arrest at specific phases (G0/G1 phase).
- Inhibition of tumor growth in xenograft models.
Enzyme Inhibition
Studies have revealed that Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine can inhibit specific enzymes involved in cancer progression and microbial survival:
- Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
- Beta-lactamase Inhibition : Enhancing the efficacy of beta-lactam antibiotics against resistant strains.
The biological activity of this compound is largely attributed to its interaction with biological macromolecules:
- Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their function.
- Signaling Pathway Modulation : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have documented the biological effects of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine:
Study 1: Antimicrobial Efficacy
In a study published in Der Pharma Chemica, the compound was tested against various pathogens with results indicating strong inhibitory effects comparable to standard antibiotics .
Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor volume in mice models when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
